4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
The compound “4-tert-butyl-N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, a tert-butyl group, and a 5-chloro-2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule . The pyrazolo[3,4-d]pyrimidin-4-yl ring and the 5-chloro-2-methylphenyl group are aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl ring and the 5-chloro-2-methylphenyl group could make the compound susceptible to reactions involving aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the pyrazolo[3,4-d]pyrimidin-4-yl and 5-chloro-2-methylphenyl groups could contribute to its stability .Scientific Research Applications
Anticancer Applications
Pyrazolopyrimidine derivatives have shown promise as anticancer agents through various mechanisms. For instance, a study demonstrated the synthesis of novel pyrazolopyrimidine derivatives exhibiting cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7, by inhibiting 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016). Another research highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that inhibit cell proliferation and induce apoptosis in cancer cells through the inhibition of Src phosphorylation, a critical pathway in cancer progression (Carraro et al., 2006).
Anti-inflammatory and Antimicrobial Applications
Pyrazolopyrimidines have also been explored for their anti-inflammatory and antimicrobial properties. A study synthesized pyrazolo[1,5-a]pyrimidines that showed significant anti-inflammatory activity without ulcerogenic effects, suggesting their potential as safer anti-inflammatory drugs (Auzzi et al., 1983). Moreover, compounds have been identified with potent antimicrobial activities against bird flu influenza H5N1, highlighting the antiviral capabilities of this class of compounds (Hebishy et al., 2020).
Neurodegenerative and Neuropsychiatric Diseases
Research into pyrazolopyrimidines has extended into neurodegenerative and neuropsychiatric diseases. For example, a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and identified as potent inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Mechanism of Action
Target of action
The compound “4-tert-butyl-N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring and a benzohydrazide moiety. Compounds with these structures have been found to interact with various biological targets .
Mode of action
Many compounds with similar structures are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “4-tert-butyl-N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” might affect. Many similar compounds are involved in pathways related to cell signaling, enzyme regulation, and gene expression .
Pharmacokinetics
The compound’s large size and complex structure suggest that it might have low oral bioavailability and could be metabolized extensively in the liver .
Result of action
Without specific studies, it’s difficult to predict the molecular and cellular effects of “4-tert-butyl-N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide”. Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action environment
The action, efficacy, and stability of “4-tert-butyl-N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s activity might be affected by the pH of the cellular environment, as this can influence the protonation state of the molecule and thus its ability to interact with its targets .
Properties
IUPAC Name |
4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O/c1-14-5-10-17(24)11-19(14)30-21-18(12-27-30)20(25-13-26-21)28-29-22(31)15-6-8-16(9-7-15)23(2,3)4/h5-13H,1-4H3,(H,29,31)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHEIHAXPXIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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